molecular formula C₁₆H₂₅FN₃O₉P B1145698 O-Desphenyl Sofosbuvir CAS No. 1233335-82-4

O-Desphenyl Sofosbuvir

Katalognummer B1145698
CAS-Nummer: 1233335-82-4
Molekulargewicht: 453.36
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

O-Desphenyl Sofosbuvir is a chemical compound with the linear formula C16H25FN3O9P . It has a molecular weight of 453.36 .


Synthesis Analysis

The synthesis of Sofosbuvir, which is closely related to O-Desphenyl Sofosbuvir, presents several interesting synthetic challenges, including fluorination chemistry, nucleotide synthesis, and regio- and stereoselective phosphoramidation . The efficient large-scale manufacture of Sofosbuvir is an important goal in eradicating hepatitis C across the globe .


Molecular Structure Analysis

The InChI code for O-Desphenyl Sofosbuvir is 1S/C16H25FN3O9P/c1-8(2)28-13(23)9(3)19-30(25,26)27-7-10-12(22)16(4,17)14(29-10)20-6-5-11(21)18-15(20)24/h5-6,8-10,12,14,22H,7H2,1-4H3,(H,18,21,24)(H2,19,25,26)/t9-,10+,12?,14+,16?/m0/s1 .


Chemical Reactions Analysis

The synthesis of Sofosbuvir involves several chemical reactions, including fluorination chemistry, nucleotide synthesis, and regio- and stereoselective phosphoramidation .


Physical And Chemical Properties Analysis

O-Desphenyl Sofosbuvir has a molecular weight of 453.36 .

Wissenschaftliche Forschungsanwendungen

Treatment of Hepatitis C Virus (HCV) in Patients with Renal Impairment

O-Desphenyl Sofosbuvir has been studied for its efficacy and safety in the treatment of HCV among patients on hemodialysis. The compound’s ability to act effectively against HCV in patients with severe renal impairment makes it a valuable option in clinical settings where traditional Sofosbuvir-based regimens may not be recommended .

Antiviral Activity Against Chronic Hepatitis C

Research has shown that generic Sofosbuvir-based regimens, which would include O-Desphenyl Sofosbuvir, are well-tolerated and provide high sustained virologic response rates in patients with chronic HCV infection. This highlights the potential of O-Desphenyl Sofosbuvir as a cost-effective alternative in the treatment of chronic hepatitis C .

Synthetic Routes and Pharmaceutical Manufacturing

O-Desphenyl Sofosbuvir presents interesting synthetic challenges that are crucial for pharmaceutical manufacturing. The study of its synthetic routes, including fluorination chemistry, nucleotide synthesis, and regio- and stereoselective phosphoramidation, is essential for the efficient production of this antiviral medication .

Potential Treatment for Dengue Virus Infection

Studies have indicated that Sofosbuvir and its metabolites, including O-Desphenyl Sofosbuvir, may suppress the genome replication of the Dengue virus (DENV1) in human hepatic cells. This suggests a promising new avenue for the development of anti-DENV drugs using O-Desphenyl Sofosbuvir as a key component .

Wirkmechanismus

Target of Action

O-Desphenyl Sofosbuvir, like its parent compound Sofosbuvir, is a direct-acting antiviral agent used to treat specific hepatitis C virus (HCV) infections . The primary target of O-Desphenyl Sofosbuvir is the HCV NS5B (non-structural protein 5B) RNA-dependent RNA polymerase . This enzyme is essential for the transcription of Hepatitis C viral RNA and for its high replicative rate and genetic diversity .

Mode of Action

O-Desphenyl Sofosbuvir is a nucleotide analog inhibitor, which specifically inhibits the HCV NS5B RNA-dependent RNA polymerase . Following intracellular metabolism to form the pharmacologically active uridine analog triphosphate (GS-461203), O-Desphenyl Sofosbuvir incorporates into HCV RNA by the NS5B polymerase and acts as a chain terminator .

Biochemical Pathways

The active form of O-Desphenyl Sofosbuvir, GS-461203, acts as a defective substrate for the NS5B polymerase . This results in premature termination of the HCV RNA replication process, thereby inhibiting the virus’s ability to reproduce .

Pharmacokinetics

Sofosbuvir is rapidly absorbed and eliminated from plasma . The peak plasma concentrations for its predominant circulating metabolite, GS-331007, are achieved between 3.5 and 4 hours post-dose; the elimination half-life for GS-331007 is 27 hours . Sofosbuvir can be administered without dose modification in HCV-infected patients with any degree of hepatic impairment or mild to moderate renal impairment .

Result of Action

The result of O-Desphenyl Sofosbuvir’s action is the inhibition of HCV replication, leading to a decrease in the viral load within the patient . This can lead to the eradication of HCV infection, which is associated with significant long-term health benefits including reduced liver-related damage, improved quality of life, reduced incidence of Hepatocellular Carcinoma, and reduced all-cause mortality .

Safety and Hazards

O-Desphenyl Sofosbuvir is classified as a skin irritant, serious eye irritant, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Zukünftige Richtungen

The clinical success of Sofosbuvir, a drug closely related to O-Desphenyl Sofosbuvir, demands efficient approaches for its synthesis . Efficient large-scale manufacture of Sofosbuvir will thus represent an enormously important goal in eradicating hepatitis C across the globe . Additionally, Sofosbuvir has been evaluated for the treatment of COVID-19 outpatients .

Eigenschaften

IUPAC Name

[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-N-[(2S)-1-oxo-1-propan-2-yloxypropan-2-yl]phosphonamidic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25FN3O9P/c1-8(2)28-13(23)9(3)19-30(25,26)27-7-10-12(22)16(4,17)14(29-10)20-6-5-11(21)18-15(20)24/h5-6,8-10,12,14,22H,7H2,1-4H3,(H,18,21,24)(H2,19,25,26)/t9-,10+,12+,14+,16+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPNWIJCJSQLNQC-BDQOCJAMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(C)NP(=O)(O)OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)OC(C)C)NP(=O)(O)OC[C@@H]1[C@H]([C@@]([C@@H](O1)N2C=CC(=O)NC2=O)(C)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25FN3O9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.